molecular formula C24H34O2S B12658036 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) CAS No. 84824-95-3

2,2'-Thiobis(6-tert-butyl-3,4-xylenol)

Cat. No.: B12658036
CAS No.: 84824-95-3
M. Wt: 386.6 g/mol
InChI Key: VHPXGAUSWUFUPC-UHFFFAOYSA-N
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Description

2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is a sulfur-bridged phenolic antioxidant integral to materials science for inhibiting oxidative degradation. Its mechanism hinges on the phenolic group's capacity to donate hydrogen atoms, neutralizing free radicals and interrupting autoxidation propagation cycles . The tert-butyl groups adjacent to the hydroxyl provide steric hindrance, which stabilizes the molecule and enhances its effectiveness in demanding environments . This compound is strategically valuable in polymer chemistry, functioning as a stabilizer and polymerization inhibitor in monomers, resins, and various polymer systems to ensure processing and storage stability . Furthermore, its application extends to enhancing the oxidative stability of high-temperature aviation fuels and lubricants, protecting them from degradation under extreme operational conditions . In analytical and pharmaceutical research, 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) can be separated and analyzed using reverse-phase (RP) HPLC/UPLC methods, making it a subject in pharmacokinetic studies and preparative separation for isolating impurities . While tert-butyl phenolic antioxidants demonstrate potential therapeutic applications in research models, such as neuroprotective effects, this compound is strictly for laboratory research . Researchers should note that the American Conference of Governmental Industrial Hygienists (ACGIH) has established a threshold limit value (TLV-TWA) for a related compound, 4,4'-Thiobis(6-tert-butyl-m-cresol), highlighting the importance of handling such materials with appropriate care in an industrial hygiene context .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84824-95-3

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)sulfanyl-3,4-dimethylphenol

InChI

InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)19(25)21(15(13)3)27-22-16(4)14(2)12-18(20(22)26)24(8,9)10/h11-12,25-26H,1-10H3

InChI Key

VHPXGAUSWUFUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)SC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Thiobisphenol Compounds

The creation of the thioether bond that links the two phenolic units is the cornerstone of synthesizing thiobisphenols. Various strategies have been developed to forge this sulfur bridge, primarily involving the reaction of a substituted phenol (B47542) with a sulfur-donating reagent.

Approaches Involving Thionyl Chloride or Sulfur Linkages

While thionyl chloride (SOCl₂) is a versatile reagent in organic synthesis, it is primarily used to convert alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. quora.comyoutube.com Its direct use to form a thioether bridge between two phenol molecules is not a standard method, as the hydroxyl group on the sp²-hybridized carbon of the phenol ring is not readily substituted via an Sₙ2-type mechanism. quora.com

Instead, the synthesis of thiobisphenols typically relies on other sulfur chlorides or elemental sulfur. A common and established method involves the reaction of a suitable phenol with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). rsc.org For instance, reacting a phenol with sulfur monochloride can directly yield the corresponding thiobisphenol. rsc.org

Another significant strategy involves the use of elemental sulfur. In this approach, a 2,6-disubstituted phenol is reacted with elemental sulfur in the presence of a base. bohrium.com The base, such as an alkali metal, facilitates the reaction to form the thiobisphenol. Catalysts can also be employed to improve reaction rates and yields. A patented process describes the reaction of a phenolic compound with elemental sulfur using halogens like iodine or bromine as catalysts. rsc.org

Reductive Methylation Pathways for Bisphenols

Reductive methylation is a method to introduce methyl groups onto a molecule using formaldehyde (B43269) as the carbon source in the presence of a reducing agent. While widely used for the N-methylation of amines through reactions like the Eschweiler-Clarke reaction, its application to bisphenols is more nuanced. wikipedia.org

For phenolic compounds, reductive methylation can refer to the methylation of the aromatic ring itself, known as nuclear methylation. A patented process describes the condensation of a phenol with formaldehyde and a secondary amine (such as dimethylamine) to create a Mannich base intermediate. google.com This intermediate is then subjected to hydrogenolysis. During this step, the C-N bond is cleaved, and a methyl group is left on the aromatic ring. This process, which effectively uses formaldehyde for methylation of the phenol ring, can be conducted under high pressure with a hydrogenation catalyst like copper-chromite. google.com

This pathway represents a method for modifying the phenolic precursors before the creation of the bisphenol structure or for modifying the final bisphenol product itself, rather than a direct formation of the thioether bridge. Another approach involves the reductive amination of amines and amino acids using aqueous formaldehyde and zinc as the reducing agent. researchgate.net While this demonstrates the principle, its direct application to bisphenol synthesis is not widely documented.

Precursor Synthesis and Phenolic Alkylation Reactions

The synthesis of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) begins with the preparation of its substituted phenolic precursor, 6-tert-butyl-3,4-xylenol.

Alkylation of Xylenols with tert-Butyl Groups

The introduction of the bulky tert-butyl group onto the xylenol backbone is a critical step that imparts specific properties to the final molecule, such as increased solubility in non-polar environments and steric hindrance that is key to its function as an antioxidant. youtube.com This is typically achieved through a Friedel-Crafts alkylation reaction.

In this reaction, 3,4-xylenol (3,4-dimethylphenol) is reacted with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl chloride, in the presence of a strong acid catalyst. The catalyst is often a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid. The electrophilic tert-butyl carbocation is generated in situ and subsequently attacks the electron-rich aromatic ring of the xylenol. The hydroxyl group is a strong ortho-, para-director, guiding the bulky tert-butyl group to the position ortho to the hydroxyl group and meta to the methyl groups, resulting in the formation of 6-tert-butyl-3,4-xylenol.

Formation of Methylenebisphenols and Calixarenes as Synthetic Intermediates

In the broader context of phenol chemistry, methylene-bridged structures are common. Phenols can react with formaldehyde under either acidic or basic conditions to form methylenebisphenols (dimers linked by a -CH₂- group) or larger cyclic oligomers known as calixarenes. bohrium.com

These reactions proceed through the hydroxymethylation of the phenol followed by condensation with another phenol molecule. While not a direct pathway to thiobisphenols, these methylene-bridged compounds can be considered potential synthetic intermediates. For example, a multi-step synthesis could conceivably involve the formation of a methylenebisphenol, which is then subjected to reactions that cleave the methylene (B1212753) bridge and introduce a sulfur atom. One study noted that the reaction of 2-tert-butylphenol (B146161) with methanol (B129727) in an alkaline medium initially forms a mixture of calixarenes and methylenebisphenols, which at higher temperatures can undergo splitting.

Optimization of Reaction Parameters and Conditions

The efficiency, selectivity, and yield of the synthetic routes to thiobisphenols are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for industrial-scale production. Key parameters include temperature, catalyst selection, solvent, and the molar ratio of reactants.

For the synthesis of thiobisphenols from a phenol and elemental sulfur, reaction temperatures are typically elevated, often in the range of 100°C to 150°C, to achieve reasonable reaction rates without causing product decomposition. rsc.org The choice of catalyst is also critical. Halogens such as iodine and bromine, or their corresponding iodophenol or bromophenol derivatives, have been shown to be effective. rsc.org The amount of catalyst is typically a small fraction of the sulfur concentration, often between 0.001 to 0.10 moles per mole of sulfur. rsc.org

The stoichiometry of the reactants can significantly influence the reaction outcome. Using an excess of the phenol reactant (e.g., a 3:1 molar ratio of phenol to sulfur) can dramatically increase the conversion rate of the sulfur. rsc.org Solvents like xylene are often used to facilitate the reaction, especially when dealing with solid reactants. bohrium.com In alternative syntheses, such as the formation of 4,4'-thiobis(6-tert-butyl-3-methylphenol), specific catalysts like copper are used in conjunction with thiourea (B124793) and an alkali, with reaction times extending from 1 to 24 hours at temperatures between 50°C and 120°C. google.com

The following interactive table summarizes typical parameters that are subject to optimization in the synthesis of thiobisphenols, based on analogous reported procedures.

ParameterTypical Range/ValuePurpose of OptimizationExample Reference
Temperature 100 - 150 °CControl reaction rate vs. decomposition rsc.org
Catalyst Iodine, Bromine, Lewis Acids (e.g., AlCl₃), CopperIncrease reaction rate and selectivity rsc.orggoogle.com
Catalyst Conc. 0.1 - 1.0 mol% (relative to sulfur)Balance activity with cost and removal rsc.org
Solvent Xylene, Toluene, DichloromethaneSolubilize reactants, control temperature bohrium.comgoogle.com
Reactant Ratio 2:1 to 4:1 (Phenol:Sulfur Source)Maximize conversion of limiting reagent rsc.org
Reaction Time 1 - 24 hoursDrive reaction to completion google.com

Derivatization and Functionalization Strategies

The derivatization and functionalization of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) open up possibilities for creating novel materials with tailored properties. A particularly interesting area is the incorporation of chiral moieties to produce optically active polymers.

The synthesis of optically active polymers from achiral monomers can be achieved through various methods, including the use of chiral catalysts, solvents, or by derivatizing the monomer with a chiral auxiliary. kyoto-u.ac.jp While there is no specific literature detailing the incorporation of chiral moieties into 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) for the synthesis of optically active polymers, the general strategies for creating such polymers from bisphenolic compounds can be considered.

One approach involves the derivatization of the bisphenol with a chiral molecule. For example, other bisphenols have been derivatized using reagents like pyridine-3-sulfonyl chloride to enhance their detection and modify their properties. nih.govresearchgate.net A similar strategy could potentially be employed to introduce a chiral sulfonyl chloride or another chiral reagent to the phenolic hydroxyl groups of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol).

Another potential route is the synthesis of sequence-defined oligomers and polymers using chiral building blocks. Recent research has demonstrated the construction of chiral oligomers through sulfur-fluoride and sulfur-phenolate exchange reactions using chiral sulfonimidoyl fluorides. wur.nl This methodology allows for the precise control of chirality at each sulfur center, offering a pathway to complex chiral polymer architectures. wur.nl Although not yet applied to 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), this approach represents a cutting-edge strategy for creating optically active polymers from sulfur-containing monomers.

The synthesis of optically active polymers often relies on the polymerization of chiral monomers or the use of chiral initiators to induce a helical conformation in the polymer chain. kyoto-u.ac.jp For instance, anionic polymerization of achiral monomers using P-chiral bisphosphine initiators has been shown to produce optically active polymers with a one-handed helical structure. kyoto-u.ac.jp

Should 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) be successfully derivatized with a polymerizable group, these principles of asymmetric polymerization could be applied to generate optically active polymer architectures. Further research is necessary to explore the practical application of these derivatization and functionalization strategies to this specific thiobisphenol.

Mechanistic Investigations of Antioxidant and Stabilizer Activity

Free Radical Scavenging Mechanisms

Free radicals, highly reactive species with unpaired electrons, are primary initiators of oxidative degradation. The principal role of an antioxidant is to intercept these radicals, thereby terminating the chain reactions of oxidation.

The fundamental antioxidant action of phenolic compounds, including 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), is centered on the Hydrogen Atom Transfer (HAT) mechanism. scripps.edu The hydroxyl (-OH) group attached to the aromatic ring is the active site, capable of donating its hydrogen atom to a free radical (R•), thus neutralizing it. nih.gov This process is highly favorable due to the relatively low bond dissociation energy (BDE) of the phenolic O-H bond. rsc.org

The reaction can be represented as: ArOH + R• → ArO• + RH

Table 1: Comparative Hydrogen Atom Transfer (HAT) Characteristics Note: Data presented is for representative phenols and thiophenols to illustrate the principles, not for the specific subject compound.

Compound TypeKey Structural FeatureRelative Bond Dissociation Enthalpy (BDE)General HAT Rate ConstantPrimary Mechanism
Hindered Phenol (B47542)-OH groupLower than typical C-H bondsFastDonation of H• from hydroxyl group scripps.edu
Thiophenol-SH groupGenerally lower than corresponding phenolVery FastDonation of H• from thiol group nih.gov

The antioxidant function extends to the neutralization of various reactive oxygen species (ROS), which are major contributors to oxidative stress and material degradation. nih.gov Phenolic compounds are effective scavengers of potent ROS such as the hydroxyl radical (HO•). biomedres.us The mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the highly reactive HO• radical, producing a stable phenoxy radical and a harmless water molecule. biomedres.us This scavenging action is crucial for protecting materials, including biological systems and polymers, from oxidative damage. biomedres.us

Influence of Molecular Structure on Stabilizer Performance

The specific arrangement of functional groups in 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is deliberately designed to maximize its stabilizing capabilities.

The thioether (-S-) bridge connecting the two phenolic rings introduces a secondary, synergistic antioxidant mechanism. While the phenolic groups act as primary antioxidants by scavenging free radicals, the sulfur atom is capable of decomposing hydroperoxides (ROOH) into stable, non-radical products. capes.gov.br Hydroperoxides are unstable byproducts of oxidation that can break down to generate new, highly destructive radicals. By eliminating them, the thioether linkage breaks a critical cycle in the autoxidation process. This dual-functionality makes thiobisphenols like the subject compound highly effective "hydroperoxide decomposers," especially for long-term thermal stability. capes.gov.br

Table 2: Comparison of Antioxidant Mechanisms in Phenolic Structures

Structure TypePrimary MechanismSecondary MechanismOverall Efficacy
Simple Hindered Phenol (e.g., BHT)Radical Scavenging (HAT)NoneEffective against free radicals
ThiobisphenolRadical Scavenging (HAT)Hydroperoxide DecompositionSynergistic; effective against both free radicals and hydroperoxides capes.gov.br

Photodegradation Inhibition Mechanisms in Polymeric Substrates

When incorporated into polymers such as polypropylene (B1209903) or polyethylene (B3416737), 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) acts as a potent photostabilizer, protecting the material from the damaging effects of light, particularly UV radiation. researchgate.netresearchgate.net The degradation of polymers by light is typically an oxidative process, initiated by the formation of free radicals. researchgate.net

The stabilizing action of this compound in polymers is multifaceted:

Radical Scavenging: It intercepts the initial alkyl and peroxy radicals formed in the polymer upon exposure to light, functioning via the HAT mechanism described previously. This is the primary defense against the propagation of degradation. researchgate.net

Hydroperoxide Decomposition: The photolysis of hydroperoxide groups within the polymer matrix is a major source of new radicals, accelerating degradation. researchgate.net The thioether linkage in 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is crucial for decomposing these hydroperoxides into inert products, thereby enhancing the photostability of the polymer. capes.gov.br

UV Screening: While primarily a radical scavenger and peroxide decomposer, the aromatic structure of the molecule allows it to absorb some UV radiation, offering a degree of light-screening protection to the polymer matrix. sielc.com

By combining these mechanisms, 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) effectively interrupts the key steps of photo-oxidative degradation, significantly extending the service life of polymeric materials. researchgate.net

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of the specific functional groups present in the molecule. For 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), the IR spectrum is expected to show distinct peaks corresponding to its phenolic and alkyl components.

Expected Characteristic IR Absorption Bands for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol)

Frequency Range (cm⁻¹) Bond Vibration Functional Group
3600-3200 O-H Stretch Phenolic Hydroxyl
3100-3000 C-H Stretch Aromatic Ring
2960-2850 C-H Stretch tert-butyl & Methyl groups
1600-1450 C=C Stretch Aromatic Ring
1400-1200 C-O Stretch / O-H Bend Phenol (B47542)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of hydrogen atoms and their neighboring environments. The symmetry of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) influences its ¹H NMR spectrum, leading to a specific set of signals.

Predicted ¹H NMR Spectral Data for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol)

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~ 7.0-7.2 Singlet 2H Ar-H (Aromatic proton)
~ 4.5-5.5 Singlet 2H Ar-OH (Phenolic hydroxyl)
~ 2.2 Singlet 6H Ar-CH₃ (Methyl at position 4)
~ 2.1 Singlet 6H Ar-CH₃ (Methyl at position 3)

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol)

Chemical Shift (δ, ppm) Carbon Assignment
~ 150-155 C-OH (Phenolic carbon)
~ 135-140 C-C(CH₃)₃ (Aromatic carbon attached to tert-butyl)
~ 125-135 Aromatic carbons
~ 120-125 C-S (Aromatic carbon attached to sulfur)
~ 34.5 -C (CH₃)₃ (Quaternary carbon of tert-butyl)
~ 30.0 -C(C H₃)₃ (Methyl carbons of tert-butyl)
~ 20.5 Ar-CH₃ (Methyl carbon at position 4)

X-ray Diffraction for Crystal Structure Determination

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal, which causes the beam to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional image of the electron density within the crystal can be produced, revealing the precise positions of atoms and the lengths of chemical bonds. wikipedia.orgnih.gov

While specific crystal structure data for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is not publicly available, analysis of the closely related compound 2,2′-Thiobis(4-methyl-6-tert-butylphenol) provides valuable insight. researchgate.net X-ray diffraction studies on this analog revealed that it crystallizes in the monoclinic system with the space group P21/n. researchgate.net The unit cell parameters were determined to be a=0.8278 nm, b=1.2968 nm, c=1.9493 nm, and β=90.93°. researchgate.net Such data is critical for understanding the solid-state packing and intermolecular interactions of thiobisphenol compounds.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. A reverse-phase (RP) HPLC method has been developed for the analysis of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol). sielc.com This method allows for effective separation under simple conditions. sielc.com

Typical HPLC Conditions

Parameter Specification
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid

This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation processes. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a more volatile acid, such as formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically under 2 μm), resulting in significantly faster analysis times and higher resolution. The established HPLC method for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is adaptable to UPLC systems by using columns with smaller (e.g., 3 µm) particles. sielc.comsielc.com This adaptation facilitates rapid analysis, which is highly beneficial for high-throughput screening and quality control applications. sielc.com

Table of Mentioned Compounds

Compound Name
2,2'-Thiobis(6-tert-butyl-3,4-xylenol)
2,2′-Thiobis(4-methyl-6-tert-butylphenol)
Acetonitrile
Formic Acid

Mass Spectrometry (MS) Compatible Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of phenolic compounds like 2,2'-Thiobis(6-tert-butyl-3,4-xylenol). However, the compatibility of the mobile phase is a critical consideration. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this compound may utilize non-volatile acids, such as phosphoric acid, in the mobile phase. sielc.com While effective for UV detection, such components are incompatible with mass spectrometry as they can contaminate the ion source and suppress the signal.

For MS-compatible applications, it is necessary to replace non-volatile acids with volatile alternatives that will not interfere with the MS detector. sielc.comsielc.com Formic acid is a common and effective substitute. sielc.comsielc.com An analytical method using a mobile phase of acetonitrile, water, and formic acid allows for the successful separation and subsequent mass spectrometric analysis of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol). sielc.com This approach is also suitable for fast Ultra-Performance Liquid Chromatography (UPLC) applications, which employ smaller particle columns (e.g., 3 µm) for quicker analysis times. sielc.com

Electrospray ionization (ESI) is a frequently used ionization technique for polyphenolic compounds when coupled with HPLC, allowing for the confirmation of identity and purity of separated fractions. nih.gov

Table 1: Comparison of HPLC Mobile Phases for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) Analysis

Parameter Standard RP-HPLC MS-Compatible RP-HPLC/UPLC Reference
Primary Components Acetonitrile (MeCN), Water Acetonitrile (MeCN), Water sielc.com
Acid Modifier Phosphoric Acid Formic Acid sielc.comsielc.com
Detector Compatibility UV-Vis Mass Spectrometry (MS) sielc.com

| Volatility of Modifier | Non-volatile | Volatile | sielc.comsielc.com |

Preparative Separation Techniques for Analogues and Impurities

Preparative liquid chromatography is a critical technique for isolating and purifying target compounds, such as 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), from complex mixtures containing analogues and impurities. phenomenex.com The primary objective is to obtain a sufficient quantity of the purified substance for further applications, moving beyond simple analytical characterization. phenomenex.com

Many analytical liquid chromatography methods are scalable and can be adapted for the preparative separation and isolation of impurities. sielc.comsielc.com The transition from analytical to preparative scale involves using columns with larger internal diameters (≥20 mm) and higher flow rates to handle larger sample loads. phenomenex.com

Several preparative techniques are suitable for the separation of thiobisphenols and related compounds:

Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a direct scale-up of the analytical HPLC method. phenomenex.com For 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), the reverse-phase method can be scaled for purification purposes. sielc.com

Flash Chromatography: This is a rapid form of preparative column chromatography. It has been successfully used to separate mixtures of thiobisphenols, eluting with solvent systems such as chloroform-ethyl acetate (B1210297) mixtures. google.com

Preparative Thin-Layer Chromatography (Prep TLC): This technique allows for the separation of compounds on a coated plate. It has been applied to separate thiobisphenol mixtures, with specific bands corresponding to different compounds being physically scraped from the plate for recovery. google.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has proven effective for the preparative-scale separation of complex mixtures of polyphenols. nih.gov It is capable of isolating gram quantities of pure compounds, whose identity can then be confirmed by methods such as HPLC-ESI-MS/MS. nih.gov

Table 2: Overview of Preparative Separation Techniques for Thiobisphenols

Technique Principle Typical Application Advantages Reference
Preparative HPLC High-pressure liquid chromatography on a larger scale. High-purity isolation of specific compounds. High resolution, scalable from analytical methods. sielc.comphenomenex.com
Flash Chromatography Air pressure-driven column chromatography. Rapid purification of reaction mixtures. Faster than traditional column chromatography. google.com
Preparative TLC Separation on a solid-phase coated plate. Small-scale purification and isolation. Simple, cost-effective for small quantities. google.com

| HSCCC | Liquid-liquid partition without a solid support. | Large-scale separation of complex natural product extracts. | No irreversible adsorption, high loading capacity. | nih.gov |

Research on Applications in Materials Science and Polymer Chemistry

Polymer Stabilization: Extending Service Life and Preventing Degradation

The primary application of thiobisphenol compounds is to protect polymeric materials from degradation. Degradation, which manifests as cracking, discoloration, and loss of mechanical properties, is often initiated by thermal and oxidative processes. Antioxidants are crucial for extending the service life of plastics and rubbers. nih.gov The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. The sulfur bridge in thiobisphenols also contributes to the antioxidant activity by decomposing hydroperoxides, a dual functionality that makes them highly effective.

Research on analogous thiobisphenol and sterically hindered bisphenol antioxidants demonstrates their high efficacy in a range of polymers. These antioxidants are vital for preventing degradation during high-temperature processing and long-term use.

In elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR), antioxidants are essential to delay thermo-oxidative aging, a process that severely compromises the material's performance and service life. nih.govnih.gov The addition of phenolic antioxidants improves resistance to heat and solvent extraction in NR/silica composites. researchgate.net Studies on similar structures, such as 4,4'-bis(2,6-di-tert-butylphenol), have shown high antioxidant performance in both isoprene (B109036) rubber and polypropylene (B1209903), highlighting their versatility. researchgate.net The mechanism involves terminating proxy radicals induced by heat, which is a key protective function for resistance to thermo-oxidative degradation in polymers. nih.gov

In plastics, particularly polyolefins, these antioxidants are a staple. For example, a study on polypropylene (PP) stabilized with 0.3 wt% of 4,4'-bis(2,6-di-tert-butylphenol) demonstrated significant protection against accelerated aging. researchgate.net The general mechanism of thiobisphenols involves breaking the radical autoxidation propagation chains, effectively inhibiting the degradation process initiated by hydroperoxides. capes.gov.br

The molecular structure of thiobisphenols is well-suited for the thermal stabilization of demanding polymers like polyethylene (B3416737) (PE) and polyamides (PA). The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability at elevated temperatures (above 120°C) is well-documented. specialchem.com The presence of bulky tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains. specialchem.com

For polyamides, which are susceptible to thermo-oxidative aging, hindered phenolic antioxidants are critical. Research on polyamide 11 and polyamide 6 has shown that antioxidants like Irganox 1098 (a hindered phenolic) effectively protect the polymer chain from breaking, maintain crystal structure stability, and preserve mechanical properties during aging. nih.govresearchgate.net During the aging of polyamides, the addition of phenolic antioxidants can slow the formation of carbonyl groups, which act as chromophores and lead to yellowing. nih.gov

In polyethylene, the sulfur-bridged bis-phenol structure provides a dual function: the phenolic groups act as radical scavengers, while the thioether linkage enhances thermal stability by decomposing hydroperoxides. This makes compounds of this class effective in protecting PE in various environments. Studies on polyethylene stabilized with the related compound 2,2'-Thiobis(6-tert-butyl-p-cresol) have demonstrated its efficacy, although factors like migration can be a limitation.

However, for comprehensive light stabilization, phenolic antioxidants are typically used in combination with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS). Such combinations can have synergistic effects, providing superior protection against both thermal and photo-degradation than either additive could alone. nih.gov The term "anti-aging" encompasses the material's resistance to all environmental stressors, including heat and light, and phenolic antioxidants are a foundational component of stabilization packages designed to enhance this resistance. nih.govnih.gov

Additive Research in Lubricants and Hydraulic Fluids

The stability and antioxidant properties of hindered phenols make them subjects of research for use as additives in lubricants and hydraulic fluids. These fluids operate under conditions of high temperature and mechanical stress, which can lead to oxidative breakdown, increased viscosity, and the formation of sludge and deposits.

The precursor compound, 6-tert-butyl-2,4-xylenol, is noted for its use in lubricants, greases, metalworking fluids, and hydraulic fluids. europa.eu This suggests that its derivatives, including 2,2'-Thiobis(6-tert-butyl-3,4-xylenol), would be viable candidates for research in these applications. The function of these additives is to inhibit oxidation, thereby extending the service life of the fluid and protecting the machinery. mdpi.com Research has shown that hindered phenol (B47542) additives can significantly extend the oxidation induction time of base oils. mdpi.com The hydrophobic nature imparted by the tert-butyl groups makes these compounds suitable for use in non-polar environments like oils. nih.gov

Fuel Stabilization Research (e.g., Prevention of Gumming)

Unstable components in fuels can oxidize during storage, leading to the formation of soluble and insoluble gums. These gums can cause engine deposits, clog fuel filters, and impair engine performance. Antioxidants are added to fuels to prevent this oxidative degradation.

Phenolic antioxidants are listed in patents as effective stabilizers for preventing gum formation in gasoline. googleapis.comgoogle.com Specifically, 2,4-Dimethyl-6-tert-butylphenol, a compound structurally very similar to the xylenol moiety in the target molecule, is used as an antioxidant in jet fuels and gasolines to prevent gumming. wikipedia.org This strong precedent indicates that 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) would be a logical candidate for research in fuel stabilization applications.

Studies on Optimal Additive Loadings and Compatibility in Polymer Blends

Determining the optimal loading level of an antioxidant is a critical aspect of polymer formulation. The goal is to achieve the desired level of stability without negatively impacting the polymer's properties or incurring unnecessary costs. Typical loading levels for high-performance phenolic antioxidants are often in the range of 0.1 to 0.5 wt%. For instance, a study on a similar bisphenol antioxidant used a concentration of 0.3 wt% to effectively stabilize polypropylene. researchgate.net

A significant area of research is the study of synergistic and antagonistic effects when combining different additives. researchgate.net Phenolic antioxidants are frequently blended with secondary antioxidants, such as phosphites or other radical scavengers. specialchem.com These combinations can be synergistic, where the combined effect is greater than the sum of the individual effects. nih.govnih.gov For example, a blend of a phenolic antioxidant and a phosphite (B83602) is particularly robust for stabilizing polyethylene during melt processing. specialchem.com

Compatibility and migration are also key considerations. The antioxidant must be sufficiently soluble in the polymer matrix but should not easily migrate to the surface, as this leads to a loss of protection. nih.gov The molecular weight and structure of the antioxidant influence its compatibility and volatility. Higher molecular weight antioxidants generally exhibit lower migration. Research focuses on balancing these factors to create stable, long-lasting polymer formulations.

Interactive Data Tables

Table 1: Performance of Analogous Hindered Phenol Antioxidants in Polymers

This table summarizes the observed performance of structurally similar hindered phenolic antioxidants in various polymer systems, illustrating the typical efficacy of this class of compounds.

Table 2: Examples of Synergistic Antioxidant Systems

This table provides examples of how phenolic antioxidants are combined with co-additives to create synergistic systems that offer enhanced stability.

*AO1: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) **PS1: Tris(2,4-di-tert-butylphenyl) phosphite

Integration into Nanostructured Polymer Architectures and Advanced Materials

Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the integration of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) into nanostructured polymer architectures or advanced materials.

The primary role of phenolic compounds, such as thiobisphenols, is to act as antioxidants and thermal stabilizers in bulk polymeric materials. While the field of materials science is actively exploring the incorporation of functional molecules into nanostructured polymers to enhance their properties, specific studies detailing the use of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) in this context are not present in the available research.

Therefore, no data tables or detailed research findings on its application in polymer nanocomposites, functional polymer synthesis for advanced architectures, or as a component in the self-assembly of nanostructures can be provided at this time. Further research would be required to explore the potential of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) in these advanced material applications.

Environmental Fate and Distribution Research

Degradation Pathways in Environmental Compartments

The breakdown of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) in the environment is primarily governed by its susceptibility to light-induced and biological degradation.

Specific photodegradation studies on 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) are not extensively available in peer-reviewed literature. However, research on related phenolic compounds provides insights into potential degradation pathways. Phenolic compounds, when exposed to ultraviolet (UV) radiation, can undergo direct photolysis or indirect photo-oxidation initiated by photochemically produced reactive species like hydroxyl radicals. For instance, a study on the photodegradation of phenol (B47542) solutions using a TiO2/BiPO4 catalyst demonstrated significant degradation and mineralization under UVA light. nih.gov While 2,4-dimethyl-6-tert-butylphenol, a related compound, is not suspected to undergo direct photodegradation due to its lack of UV absorption, the broader class of phenolic compounds is known to be susceptible to photo-oxidation. nih.gov The thioether linkage in 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) may also be a site for photo-oxidative cleavage, potentially leading to the formation of corresponding sulfonic acids and other byproducts. Further research is required to determine the specific reaction kinetics and degradation products for this compound.

The biodegradation of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is another critical aspect of its environmental persistence. While specific data for this compound is scarce, the biodegradation of phenolic compounds, in general, has been a subject of intensive study. frontiersin.org Microorganisms have demonstrated the ability to metabolize various phenolic derivatives. frontiersin.org However, the rate and extent of biodegradation can be influenced by several factors, including the molecular structure of the compound, its concentration, and the presence of other toxic substances. researchgate.net For example, 2,4-dimethyl-6-tert-butylphenol is considered to not be readily biodegradable. nih.gov The bulky tert-butyl groups and the thioether bridge in 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) may present steric hindrances to microbial enzymes, potentially slowing down its degradation compared to simpler phenols. Engineered bacteria have been developed to enhance the degradation of phenolic compounds, but their effectiveness in complex environmental matrices can be limited. frontiersin.org

Environmental Partitioning and Transport Modeling

Understanding how 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) moves and accumulates in different environmental compartments is essential for assessing its potential impact.

Table 1: Key Parameters for Fugacity Modeling (Illustrative for Phenolic Compounds) This table presents a general set of parameters required for fugacity modeling. Specific values for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) are not currently available in the public domain.

ParameterDescriptionImportance in Fugacity Modeling
Vapor Pressure (Pa)The pressure exerted by the vapor in equilibrium with its solid or liquid phase.Determines partitioning into the air compartment.
Aqueous Solubility (mol/m³)The maximum concentration of the compound that can dissolve in water.Influences its concentration in the water compartment.
Octanol-Water Partition Coefficient (Kow)The ratio of the concentration of the compound in octanol (B41247) to its concentration in water at equilibrium.Indicates the tendency to partition into organic matter in soil and sediment.
Half-life in Air, Water, Soil, Sediment (h)The time it takes for the concentration of the compound to be reduced by half in each compartment.Accounts for degradation processes in the model.

The primary route of entry for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) into the environment is through its use as an antioxidant in various industrial products, particularly polymers. mdpi.comresearchgate.net Additives like this are physically mixed into the polymer matrix and can leach out over the product's lifespan. europa.eu The release can occur during manufacturing processes, product use, and disposal. For example, studies on other phenolic antioxidants have shown their migration from plastic products into the surrounding environment. europa.eu A related compound, 6-tert-butyl-2,4-xylenol, is used in lubricants, greases, and metalworking fluids, which can lead to environmental release through industrial use and formulation of mixtures. nih.gov The environmental release pathways for 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) are expected to be similar, with potential contamination of soil and water resources.

Implications for Sustainable Polymer and Additive Design

The environmental persistence and potential for ecotoxicity of synthetic antioxidants like 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) have significant implications for the design of more sustainable polymers and additives. mdpi.comchemrxiv.org There is a growing trend towards the development of "green" additives, which are derived from renewable resources and are more readily biodegradable. frontiersin.orgnih.gov Research is exploring the use of natural antioxidants, such as those extracted from agro-industrial by-products, as alternatives to synthetic ones. researchgate.netresearchgate.netiwaponline.comresearchgate.net Furthermore, sustainable polymer design is moving towards strategies that either covalently bond additives to the polymer backbone to prevent leaching or utilize inherently stable polymers that require fewer additives. frontiersin.orgchemrxiv.org The goal is to create materials that maintain their performance characteristics without releasing potentially harmful substances into the environment over their life cycle. nih.govmdpi.com

Future Research Directions

Development of Novel and Green Synthetic Pathways

The traditional synthesis of thiobisphenols often involves the reaction of corresponding phenols with sulfur chlorides, which can raise environmental and safety concerns. google.com Future research must prioritize the development of more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: A significant research avenue is the adoption of green chemistry principles. This includes exploring the use of renewable starting materials, such as bio-based phenols derived from lignin (B12514952) or other plant sources, to reduce reliance on petrochemical feedstocks. google.comrsc.org The use of alternative, less hazardous sulfur-donating reagents in place of sulfur dichloride is another critical area. Furthermore, research into solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2 could drastically reduce the environmental footprint of the synthesis process.

Catalytic Innovations: The development of novel catalysts could revolutionize the synthesis of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol). Research could focus on designing highly selective heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Biocatalysis, using enzymes to mediate the reaction under mild conditions, represents a frontier with significant potential for creating highly specific and environmentally friendly synthetic routes. researchgate.net A process involving the reaction of sulfur with a 2,6-disubstituted phenol (B47542) in the presence of a base and an epoxy compound has also been described as a potential pathway. google.com

Research FocusTraditional MethodProposed Future DirectionPotential Impact
Starting MaterialsPetroleum-derived xylenolsBio-based phenols (e.g., from lignin)Reduced carbon footprint, use of renewable resources
ReagentsSulfur dichloride (SCl₂)Elemental sulfur with activators, alternative sulfur donorsImproved safety, reduced hazardous byproducts
CatalysisLewis acids (e.g., AlCl₃)Reusable heterogeneous catalysts, biocatalysts (enzymes)Increased efficiency, reduced waste, milder reaction conditions
SolventsChlorinated hydrocarbons, benzeneSolvent-free conditions, supercritical fluids, green solventsMinimized environmental pollution and worker exposure

Elucidation of Advanced Mechanistic Insights at the Molecular Level

The antioxidant activity of phenolic compounds stems from their ability to scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.govresearchgate.net While this is understood in general terms, a detailed molecular-level understanding of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is essential for its optimization.

Future research should employ advanced computational chemistry techniques, such as Density Functional Theory (DFT), to model the reaction pathways. frontiersin.org These studies can precisely calculate key thermochemical parameters that govern antioxidant efficacy. nih.gov

Key Molecular Descriptors for Investigation:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond. A lower BDE for the phenolic hydroxyl groups typically correlates with higher antioxidant activity via the HAT mechanism. frontiersin.org

Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates the SET mechanism.

Proton Affinity (PA): The negative of the enthalpy change for the protonation reaction, relevant in the Sequential Proton Loss Electron Transfer (SPLET) mechanism. frontiersin.org

By simulating the interaction of the antioxidant molecule with various radical species (e.g., peroxy, hydroxyl radicals), researchers can map the potential energy surfaces of the scavenging reactions. frontiersin.org This allows for the identification of transition states and the determination of reaction kinetics, providing a complete picture of its stabilizing function. Such insights can explain the synergistic effects often observed when phenolic antioxidants are combined with secondary stabilizers like phosphites or thioethers. adeka-pa.eu

Computational MethodParameter/Insight to be GainedRelevance to Antioxidant Function
Density Functional Theory (DFT)Bond Dissociation Enthalpy (BDE) of O-H bondsPredicts efficiency of Hydrogen Atom Transfer (HAT) mechanism
DFTIonization Potential (IP) and Electron Transfer Enthalpy (ETE)Determines favorability of Single Electron Transfer (SET) pathways
Molecular Dynamics (MD) SimulationSolubility and diffusion within a polymer matrixEvaluates physical retention and availability of the stabilizer
Quantum Theory of Atoms in Molecules (QTAIM)Nature of intramolecular hydrogen bondsAssesses conformational stability and reactivity

Rational Design of Next-Generation Stabilizers with Enhanced Performance

Building on mechanistic insights, the next logical step is the rational design of new stabilizers based on the 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) scaffold. The goal is to create molecules with superior performance characteristics, such as higher efficacy at lower concentrations, improved thermal stability, and reduced color contribution in the final product. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with antioxidant performance. nih.govnih.govmdpi.com By creating a library of virtual derivatives of the parent compound—for instance, by modifying the size and position of the alkyl groups or altering the thioether bridge—researchers can computationally screen for candidates with optimal properties before committing to laboratory synthesis.

Potential Structural Modifications for Investigation:

Alkyl Group Substitution: Systematically varying the tert-butyl and methyl groups on the phenolic rings to fine-tune steric hindrance and solubility.

Bridging Group Modification: Replacing the sulfur atom with selenium (seleno-bisphenol) or tellurium, or changing the length of the bridge, to alter the electronic properties and antioxidant capacity.

Increasing Molecular Weight: Designing oligomeric or polymeric versions of the antioxidant to reduce volatility and migration from the host material. adeka-pa.eu

This structure-based design approach can lead to the development of highly efficient stabilizers tailored for specific polymer systems and processing conditions. researchgate.net

Strategies for Mitigating Environmental Accumulation and Persistence in Additive Design

A growing concern with polymer additives is their potential to leach into the environment over the product's lifespan, leading to accumulation and persistence. researchgate.net Future research into additive design must incorporate strategies to mitigate these environmental risks.

One promising strategy is the design of "pro-degradant" stabilizers. This involves incorporating specific chemical bonds into the 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) structure that are stable during the polymer's service life but are susceptible to cleavage by environmental factors like UV light or microbial action once the product is discarded. mdpi.comtandfonline.com This would transform the persistent molecule into smaller, more readily biodegradable fragments. Research into the biodegradation pathways of phenolic compounds by various microorganisms can provide the foundational knowledge for such designs. nih.govacademicjournals.org

Another advanced approach is the development of non-migrating or "polymeric" antioxidants. This involves chemically bonding the antioxidant moiety to the polymer backbone. nih.gov Research could explore the synthesis of a reactive version of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) that can be copolymerized with standard monomers, effectively locking it into the material and preventing its release. researchgate.net

Mitigation StrategyDesign PrincipleAnticipated Outcome
Design for BiodegradabilityIncorporate ester or amide linkages susceptible to microbial enzymes.Reduced environmental persistence after disposal.
Covalent Bonding to PolymerSynthesize a reactive form of the antioxidant for copolymerization.Elimination of additive migration and leaching.
High Molecular Weight OligomersCreate larger antioxidant molecules.Significantly reduced diffusion and volatility.
EncapsulationIncorporate the antioxidant into a carrier that releases it only under specific conditions (e.g., high heat).Controlled release and reduced environmental loss.

Exploration of Advanced Materials Integration and Performance Optimization

The role of stabilizers like 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) is expanding beyond preventing degradation in commodity plastics. Future research should explore its integration into advanced materials systems where it can contribute to multifunctional performance.

Polymer Nanocomposites: The introduction of nanoparticles into a polymer matrix can enhance mechanical and barrier properties but may also accelerate degradation due to the high surface area of the fillers. Research is needed to understand how 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) interacts with various nanofillers (e.g., nanoclays, carbon nanotubes) and how it can be optimized to stabilize these complex systems effectively.

Active Packaging: In food packaging, there is a demand for materials that do more than just provide a passive barrier. This antioxidant could be incorporated into packaging films to actively scavenge radicals not only within the polymer but also those originating from the food itself, thereby extending shelf life. Research could focus on controlling the diffusion of the antioxidant for optimal efficacy. acs.org

High-Performance Blends: The recycling of plastics often involves blending different polymer types, such as polyethylene (B3416737) and polypropylene (B1209903), which are typically incompatible. While compatibilizers are used to improve the mechanical properties of these blends, stabilizers are also critical. sustainabilitymatters.net.au Future studies could investigate the performance of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) in stabilizing these recycled blends, which are crucial for a circular economy.

By exploring these advanced applications, the utility of this class of phenolic antioxidants can be extended, contributing to the development of more durable, efficient, and sustainable materials.

Q & A

Q. What are the standard analytical methods for confirming the structure of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol)?

To confirm its structure, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Infrared Spectroscopy (IR): Identify functional groups like phenolic -OH (broad peak ~3400 cm⁻¹) and C-S bonds (600-700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve aromatic protons (δ 6.8–7.2 ppm for substituted phenol rings) and tert-butyl groups (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 358.54 (C₂₂H₃₀O₂S) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% as per industrial standards) using reverse-phase columns with UV detection .

Q. What safety precautions are recommended when handling this compound?

  • Hazard Codes: Xi (Irritant), with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation .
  • First Aid: In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Variables: Test thermal stability (e.g., 25°C vs. 40°C), humidity (30–80% RH), and light exposure (UV vs. dark) over 6–12 months .
  • Analytical Endpoints: Monitor degradation via HPLC for purity loss and FTIR for structural changes. Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 2,2'-Thiobis(6-tert-butyl-3,4-xylenol) under varying catalytic conditions?

  • Solvent Selection: Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance nucleophilic substitution between phenol derivatives and sulfur-containing reagents .
  • Catalyst Screening: Compare bases like K₂CO₃ or NaOH for deprotonating phenolic -OH groups. Optimize molar ratios (e.g., 1:1.2 phenol-to-sulfur agent) to minimize side products .
  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) and adjust reaction time (e.g., 12–24 hours) based on real-time HPLC data .

Q. What methodologies are effective in resolving conflicting data regarding its antioxidant mechanism?

  • Contradiction Example: Discrepancies in radical scavenging efficiency (e.g., DPPH vs. ABTS assays) may arise from solvent polarity or pH effects.
  • Resolution Strategy:
    • Conduct electron spin resonance (ESR) to directly detect radical quenching kinetics .
    • Compare hydrogen-atom transfer (HAT) vs. single-electron transfer (SET) pathways using computational models (e.g., DFT calculations) .
    • Validate in vitro vs. in vivo models to account for bioavailability differences .

Q. How can degradation products of this compound be identified and quantified in environmental matrices?

  • Sample Preparation: Extract degradation products from water/soil using solid-phase extraction (SPE) with C18 cartridges .
  • Analytical Workflow:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use high-resolution MS (HRMS) to identify sulfoxide/sulfone derivatives .
    • Gas Chromatography (GC-MS): Detect volatile byproducts like tert-butylphenols after derivatization .
  • Quantification: Apply isotope dilution with deuterated internal standards to improve accuracy .

Q. What strategies mitigate crystallinity issues during formulation studies?

  • Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • Excipient Compatibility: Test amorphous dispersions with polymers like PVP or HPMC to enhance solubility .
  • Differential Scanning Calorimetry (DSC): Monitor melting points and recrystallization behavior during thermal cycling .

Methodological Notes

  • Synonym Alert: Cross-verify CAS numbers (e.g., 96-69-5 vs. 90-66-4) to avoid confusion with structurally similar compounds like 4,4'-thiobis(2-tert-butyl-5-methylphenol) .
  • Data Reproducibility: Replicate synthesis and analysis protocols from peer-reviewed journals (e.g., International Journal of Organic Chemistry) rather than commercial databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.